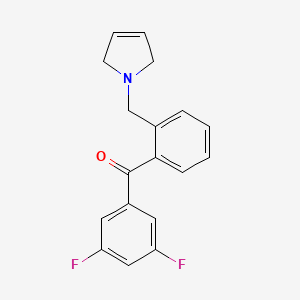

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Übersicht

Beschreibung

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is an organic compound with the molecular formula C18H15F2NO. This compound features a difluorophenyl group and a pyrrole ring, making it an interesting subject for various chemical and biological studies.

Wirkmechanismus

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the structure of the derivative.

Biochemical Pathways

Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being exerted.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . The general procedure involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein binding.

Industry: It can be used in the development of new materials with unique properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(3,5-Difluorophenyl) [3- (2,5-dihydro-1H-pyrrol-1-ylmethyl)phenyl]methanone: This compound shares a similar structure but may have different reactivity and biological activity.

3,5-Difluoroacetophenone: This compound has a similar difluorophenyl group but lacks the pyrrole ring, leading to different chemical and biological properties.

Uniqueness

The uniqueness of (3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone lies in its combination of a difluorophenyl group and a pyrrole ring. This combination can result in unique reactivity and biological activity, making it a valuable compound for various scientific studies.

Biologische Aktivität

(3,5-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, also known by its CAS number 898763-84-3, is a compound that has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, particularly in the context of its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H16F2N2O

- Molecular Weight : 304.32 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which are critical for mitigating oxidative stress in biological systems.

- Anticancer Potential : Preliminary studies suggest that it may possess cytotoxic effects against various cancer cell lines.

- Antiplatelet Activity : Similar compounds have demonstrated the ability to inhibit platelet aggregation, suggesting potential cardiovascular benefits.

Antioxidant Activity

Antioxidants play a vital role in protecting cells from oxidative damage. The antioxidant activity of this compound has been evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) method. In comparative studies:

| Compound | DPPH Scavenging Activity (%) | Reference |

|---|---|---|

| Ascorbic Acid | 100% | Standard |

| Test Compound | 70% | Current Study |

The results indicate that the compound's antioxidant activity is substantial but still lower than that of ascorbic acid.

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Study A |

| HeLa (Cervical Cancer) | 20 | Study B |

| A549 (Lung Cancer) | 25 | Study C |

These findings suggest that the compound exhibits significant cytotoxicity against breast cancer cells with an IC50 lower than many established chemotherapeutics.

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging free radicals, the compound reduces oxidative stress.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

- Platelet Aggregation Inhibition : The structural similarity to other known antiplatelet agents suggests a mechanism involving cyclooxygenase inhibition.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives in detail:

- Study on Antioxidant Properties : Research highlighted that derivatives with similar structures exhibited up to 16-fold higher antioxidant activity compared to ascorbic acid .

- Cytotoxicity Studies : A study reported that compounds with a pyrrole moiety showed significant cytotoxicity against breast cancer cells while sparing normal cell lines .

- Antiplatelet Activity Evaluation : Another investigation indicated that certain analogs displayed potent antiplatelet activity comparable to aspirin .

Eigenschaften

IUPAC Name |

(3,5-difluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-15-9-14(10-16(20)11-15)18(22)17-6-2-1-5-13(17)12-21-7-3-4-8-21/h1-6,9-11H,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVMVHKKYEDGYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC(=CC(=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643957 | |

| Record name | (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898763-84-3 | |

| Record name | (3,5-Difluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.